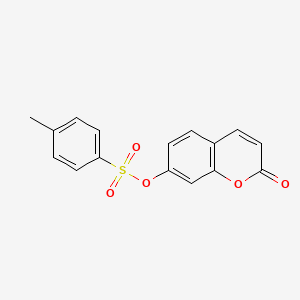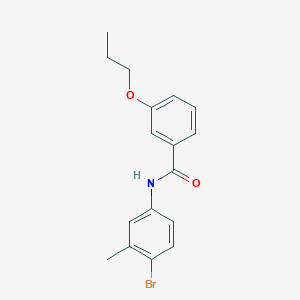![molecular formula C16H17NO3S2 B5131968 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quaternary ammonium salt that is commonly used as a fluorescent probe for detecting and quantifying biological molecules such as proteins and nucleic acids.
科学的研究の応用
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for detecting and quantifying biological molecules such as proteins and nucleic acids. It has also been used as a pH indicator, and as a probe for monitoring enzymatic activity. Additionally, it has been used in studies of cell signaling pathways, and as a tool for investigating the structure and function of biomolecules.
作用機序
The mechanism of action of 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate involves its ability to bind to biological molecules such as proteins and nucleic acids. It has a high affinity for these molecules, which allows it to be used as a fluorescent probe for their detection and quantification. The fluorescent properties of the compound arise from its ability to undergo a conformational change upon binding to the target molecule, which results in a change in its fluorescence intensity.
Biochemical and Physiological Effects:
4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate has no known biochemical or physiological effects. It is not toxic to cells or organisms, and does not interfere with normal cellular processes.
実験室実験の利点と制限
One of the main advantages of 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate is its high sensitivity and specificity for detecting and quantifying biological molecules. It is also highly soluble in water and organic solvents, which makes it easy to use in a variety of experimental conditions. However, one limitation of the compound is its relatively high cost, which may limit its use in some research applications.
将来の方向性
There are many potential future directions for research involving 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate. Some possible areas of investigation include:
1. Developing new methods for synthesizing the compound that are more cost-effective and environmentally friendly.
2. Investigating the use of the compound in studies of protein-protein interactions and protein conformational changes.
3. Exploring the use of the compound as a tool for imaging biological processes in living cells and organisms.
4. Investigating the use of the compound in studies of enzyme kinetics and enzyme inhibition.
5. Developing new applications for the compound in the fields of biotechnology and medicine.
Conclusion:
In conclusion, 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate is a highly versatile and useful compound for scientific research. Its ability to detect and quantify biological molecules makes it a valuable tool for investigating a wide range of biological processes and systems. Future research in this field is likely to yield many exciting new discoveries and applications for this compound.
合成法
The synthesis of 4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate involves the reaction of 2-bromo-1-methyl-4-nitronaphthalene with thioacetamide followed by quaternization with butanesulfonic acid. The product is obtained as a yellow powder and is highly soluble in water and organic solvents.
特性
IUPAC Name |
4-(2-methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)butane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-11(22(18,19)20)9-10-17-12(2)21-15-8-7-13-5-3-4-6-14(13)16(15)17/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNCWEVNMHNNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCC(C)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)
![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)
![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5131986.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)